![molecular formula C8H12N2 B2493403 (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile CAS No. 885517-05-5](/img/structure/B2493403.png)
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azabicyclooctanes can involve several strategies, including ring-closing metathesis and Diels-Alder reactions, among others. The synthesis approach can significantly influence the yield, purity, and stereochemistry of the final product. Studies like those by Alizadeh et al. (2014) demonstrate diastereoselective synthesis methods that are pivotal for generating specific stereoisomers of azabicyclooctanes, including (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile derivatives (Alizadeh, Sadeghi, Bayat, & Zhu, 2014).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Health Risk Assessment
- Methylcyclopentadienyl Manganese Tricarbonyl (MMT) in Gasoline : MMT has been used as an octane enhancer in Canadian gasoline since 1976. Research focused on the combustion products of MMT, mainly manganese oxides, due to their neurotoxicity concerns from chronic inhalation. A comprehensive risk assessment considering ambient air reference values, tolerable daily intake, and uptake levels concluded that MMT-derived manganese from gasoline combustion is unlikely to pose a significant health risk to Canadians (Egyed & Wood, 1996).
Catalytic Processes for Energy Production
- Hydrogen Production by Catalytic Reforming : Research on catalytic reforming of liquid hydrocarbon fuels, including iso-octane and toluene, has been conducted to improve hydrogen production processes. The development of catalysts with enhanced stability, activity, and sulfur tolerance, such as the Ni/Fe/MgO/Al2O3 (KIST-5) catalyst, offers potential advancements in the reforming process for gasoline and diesel, contributing to hydrogen fuel production (Moon, 2011).
Biodegradable Polymer Production
- Fermentation Process for Medium-Chain-Length Poly-3-Hydroxyalkanoates (MCL-PHAs) : Research on fermentation processes for producing MCL-PHAs, a type of biodegradable polymer, has explored efficient production from various carbon sources. The review outlines the challenges and potential solutions for large-scale production, emphasizing the role of metabolic engineering and process optimization in reducing production costs and enhancing productivity (Sun et al., 2007).
Environmental and Performance Aspects of Fuel Additives
- Oxygenated Fuels in Spark Ignition Engines : A study on oxygenated fuels, including alcohols and ethers, assessed their impact on engine performance and emissions. Findings suggest that these fuels can improve combustion efficiency and reduce emissions, highlighting the potential of oxygenated compounds as octane boosters and environmentally friendly alternatives to traditional gasoline (Awad et al., 2018).
Eigenschaften
IUPAC Name |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@@H]2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


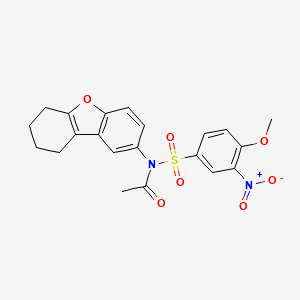
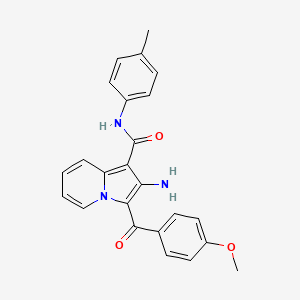
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
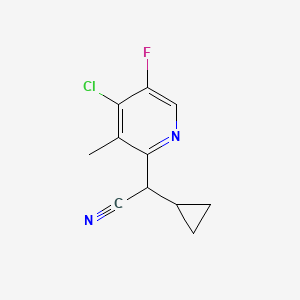
![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
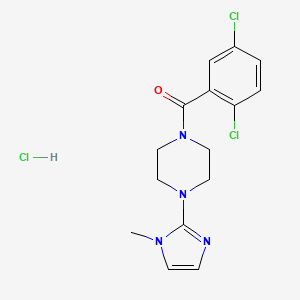
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)
![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)
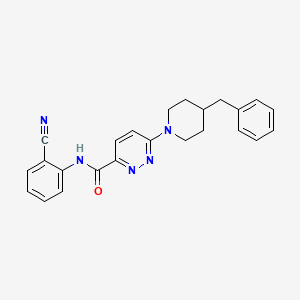
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)